Thiophanate

描述

噻菌灵是一种广谱内吸性杀菌剂,属于苯并咪唑类。它广泛应用于农业,用于防治小麦、水稻、棉花、蔬菜和水果等作物上的多种真菌病害。 噻菌灵以其抑制 β-微管蛋白合成的能力而闻名,β-微管蛋白对于真菌细胞分裂至关重要 .

准备方法

合成路线和反应条件: 噻菌灵是通过多步合成过程合成的,涉及硫氰酸钠、氯甲酸甲酯、N,N-二甲基苯胺和邻苯二胺的反应。 该反应通常在乙酸乙酯或二氯乙烷等极性有机溶剂中进行,并在无水条件下进行 .

工业生产方法: 在工业环境中,噻菌灵的制备涉及使用水溶性溶剂来减少水含量需求,从而节省能源并减少浪费。 该过程包括中和和离心步骤以回收废水,使其更加环保 .

化学反应分析

反应类型: 噻菌灵会发生多种化学反应,包括:

常用试剂和条件:

氧化: 三氯化铁通常用作氧化剂.

水解: 碱性条件,如氢氧化钠溶液,有利于水解.

主要产品:

氧化: 二硫化物衍生物.

水解: 多菌灵.

取代: 各种取代的噻菌灵衍生物.

科学研究应用

Efficacy in Crop Protection

Thiophanate-methyl has been extensively studied for its effectiveness against various fungal diseases. Below is a summary of its applications based on crop type:

| Crop Type | Target Diseases | Application Method | Effectiveness |

|---|---|---|---|

| Wine Grapes | Botrytis cinerea (Gray Mold) | Foliar spray | High efficacy when applied pre-infection |

| Tomatoes | Fusarium wilt, Alternaria leaf spot | Soil drench or foliar spray | Effective in reducing disease incidence |

| Soybeans | Sclerotinia stem rot (SSR) | Early reproductive stages | Significant reduction in plant mortality |

| Wheat | Various leaf spots and blights | Foliar application | Effective under high disease pressure |

Case Studies

-

Soybean Application Study :

A study conducted in Illinois and Wisconsin evaluated the timing of this compound-methyl applications relative to the growth stages of soybeans. The results indicated that applying this compound-methyl at the R1 or R2 growth stage significantly reduced SSR incidence compared to untreated controls. Two applications starting at R1 were particularly effective, leading to improved soybean yields . -

Wine Grapes Efficacy :

Research assessing this compound-methyl's effectiveness on wine grapes demonstrated high levels of control over Botrytis cinerea when applied before disease onset. The study emphasized the importance of timing and environmental conditions in maximizing fungicidal activity . -

Tomato Processing Study :

A tomato processing study highlighted the need for thorough assessments of this compound-methyl residues post-harvest. While effective in controlling diseases during growth, concerns about potential residues led to recommendations for monitoring and regulatory compliance .

Environmental and Health Considerations

While this compound-methyl is effective as a fungicide, it is essential to consider its environmental impact and potential health risks. Studies have shown that this compound-methyl can degrade into carbendazim, which has raised concerns regarding its carcinogenic potential. Regulatory bodies have classified this compound-methyl under certain conditions as potentially carcinogenic, necessitating careful handling and application practices .

作用机制

噻菌灵通过抑制 β-微管蛋白的合成发挥其杀菌作用,β-微管蛋白是细胞分裂过程中微管形成所必需的蛋白质。 这种抑制会破坏有丝分裂过程,导致真菌细胞死亡 . 导致这种作用的主要代谢产物是多菌灵,它与 β-微管蛋白结合并阻止其聚合 .

相似化合物的比较

噻菌灵通常与其他苯并咪唑类杀菌剂,如苯菌灵和多菌灵进行比较:

苯菌灵: 比噻菌灵更有效,但具有类似的作用机制.

多菌灵: 噻菌灵的直接代谢产物,具有类似的杀菌特性.

甲基噻菌灵: 噻菌灵的衍生物,具有略微不同的化学性质,但具有类似的生物活性.

独特性: 噻菌灵的独特之处在于其广谱活性及其内吸性,使其能够被植物吸收并转运,从而提供对多种真菌病原体的保护 .

类似化合物:

- 苯菌灵

- 多菌灵

- 甲基噻菌灵

生物活性

Thiophanate, specifically in its methyl form (this compound-methyl), is a systemic fungicide widely used in agriculture to control various fungal diseases. Its biological activity encompasses a range of effects on plant pathogens, potential toxicity to non-target organisms, and implications for human health. This article reviews the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Overview of this compound-Methyl

This compound-methyl is a member of the benzimidazole class of fungicides. It functions by inhibiting fungal cell division and is effective against a variety of pathogens, including those causing powdery mildew and root rot. The compound is absorbed by plants and translocated throughout the tissues, providing protective effects against infections.

This compound-methyl disrupts microtubule formation during cell division in fungi, leading to cell death. This mechanism is similar to that of other benzimidazole fungicides, which bind to tubulin and prevent its polymerization.

Efficacy Against Plant Pathogens

Research has demonstrated the efficacy of this compound-methyl against several fungal pathogens. A notable study evaluated its effectiveness against Botrytis cinerea, a major pathogen in various crops.

Table 1: Efficacy of this compound-Methyl Against Botrytis cinerea

| Concentration (mg/L) | Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 30 |

| 50 | 65 |

| 100 | 90 |

The above data indicates that higher concentrations significantly enhance the inhibitory effect on Botrytis cinerea growth .

Acute Toxicity

This compound-methyl exhibits low acute toxicity in various animal models. Studies have shown that even at high doses (up to 1000 mg/kg), no significant adverse effects were observed in terms of mortality or severe health complications .

Reproductive Toxicity

Research has indicated potential reproductive toxicity at elevated doses. In studies involving rats, doses exceeding 1000 mg/kg/day resulted in reduced numbers of living fetuses without observable teratogenic effects at lower doses .

Mutagenicity and Carcinogenicity

Long-term exposure studies have not demonstrated mutagenic or carcinogenic potential for this compound-methyl. For instance, a three-generation reproduction study revealed no significant differences in reproductive outcomes among treated groups compared to controls .

Environmental Impact

This compound-methyl's persistence in the environment has raised concerns regarding its ecological impact. Studies assessing its bioconcentration factor (BCF) indicate varying degrees of accumulation in aquatic organisms, suggesting careful management practices are necessary to mitigate environmental risks .

Application Timing in Soybeans

A critical study evaluated the timing of this compound-methyl applications on soybean crops infected with Sclerotinia sclerotiorum. The research found that applying this compound-methyl before inoculation significantly reduced disease severity and improved crop yields compared to applications made after inoculation .

Resistance Development

Another important aspect is the development of resistance among pathogens like Botrytis cinerea. A study involving 144 isolates showed varying sensitivity to this compound-methyl, indicating that resistance can develop with repeated use .

属性

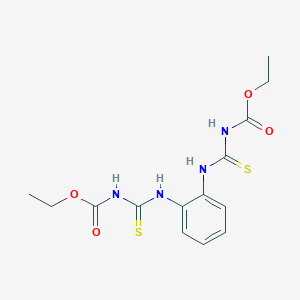

IUPAC Name |

ethyl N-[[2-(ethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNCATAIYKQPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S2 | |

| Record name | THIOPHANATE ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034531 | |

| Record name | Thiophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophanate ethyl appears as colorless crystals. Non corrosive., Colorless or yellow odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | THIOPHANATE ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Almost insoluble in water; sparingly soluble in most organic solvents | |

| Record name | THIOPHANATE ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless plates from acetone, Yellow or yellowish crystalline solid | |

CAS No. |

23564-06-9 | |

| Record name | THIOPHANATE ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23564-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophanate [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023564069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0Y96D5I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHANATE ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

194 °C (decomposes) | |

| Record name | THIOPHANATE ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of thiophanate-methyl?

A1: this compound-methyl itself is a pro-fungicide, meaning it converts to its active form within the target organism. It transforms into methyl benzimidazol-2-ylcarbamate (MBC) []. MBC disrupts fungal growth by binding to β-tubulin, a protein crucial for microtubule formation. Microtubules are essential for various cellular processes, including cell division and intracellular transport [, , ].

Q2: What are the downstream effects of this compound-methyl on fungi?

A2: By inhibiting β-tubulin, this compound-methyl ultimately disrupts microtubule assembly. This disruption leads to a cascade of effects, including the inhibition of fungal cell division, impaired transport of nutrients and organelles, and ultimately, fungal cell death [, ].

Q3: What is the molecular formula and weight of this compound-methyl?

A3: The molecular formula for this compound-methyl is C12H14N4O4S2, and its molecular weight is 342.4 g/mol [, ].

Q4: How does the pH of the application medium affect this compound-methyl?

A4: Lower pH levels can decrease both the fungitoxic activity and the conversion rate of this compound-methyl into its active form, methyl benzimidazol-2-ylcarbamate (MBC) [].

Q5: What is the primary mechanism of resistance to this compound-methyl in fungi?

A5: The most prevalent resistance mechanism involves mutations in the β-tubulin gene, specifically at codon 198. A common substitution is glutamic acid to alanine (E198A), reducing the binding affinity of MBC to β-tubulin and rendering the fungicide less effective [, , , ].

Q6: What are the potential toxicological concerns associated with this compound-methyl?

A7: While generally considered safe when used according to recommended guidelines, studies have shown that this compound-methyl can induce oxidative stress, leading to hematological and genotoxic effects in rats []. Further research is necessary to fully understand its long-term impact on human health and the environment.

Q7: What analytical methods are commonly used to determine this compound-methyl and its metabolites in various matrices?

A8: High-performance liquid chromatography (HPLC) coupled with different detectors, such as diode array detectors (DAD) [, ], tandem mass spectrometry (MS/MS) [], or photodiode array detectors [], are frequently employed for the quantification of this compound-methyl and carbendazim in various matrices like apples, tea, and rapeseed.

Q8: Have these analytical methods undergone validation?

A9: Yes, the developed HPLC methods for this compound-methyl and carbendazim determination are validated for parameters like accuracy, precision, specificity, and limits of detection and quantification, ensuring reliable and robust analysis [, , ].

Q9: What is the environmental fate of this compound-methyl?

A10: this compound-methyl rapidly degrades in the environment, primarily into its metabolite carbendazim [, ].

Q10: What are the potential ecological effects of this compound-methyl?

A11: Studies have shown that this compound-methyl can negatively impact beneficial soil organisms like earthworms, potentially affecting soil health and biodiversity [, ]. This highlights the need for responsible usage and exploration of alternative, environmentally friendly fungicides.

Q11: What are some common applications of this compound-methyl in agriculture?

A12: this compound-methyl effectively controls various fungal diseases in different crops. It is used against Alternaria leaf spot in ornamental plants [], spring dead spot in bermudagrass turf [], and Fusarium leaf spot in dracaena [].

Q12: Can this compound-methyl be used as a seed treatment?

A13: Yes, this compound-methyl is effective as a seed treatment, protecting against seed-borne fungal diseases in crops like green gram [] and turfgrass []. It is often combined with other fungicides for broader spectrum disease control [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。